molecular formula C6H3FINO3 B1448578 2-Fluoro-6-iodo-4-nitrophenol CAS No. 1566293-79-5

2-Fluoro-6-iodo-4-nitrophenol

Cat. No.: B1448578
CAS No.: 1566293-79-5
M. Wt: 283 g/mol
InChI Key: ARIBBOHQVSVNAY-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-4-nitrophenol is an aromatic compound characterized by the presence of fluorine, iodine, and nitro functional groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-iodo-4-nitrophenol typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-fluorophenol to produce 2-fluoro-4-nitrophenol, followed by iodination to introduce the iodine atom at the 6-position . The reaction conditions often require the use of strong acids and oxidizing agents to facilitate the nitration and iodination processes.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process generally includes the use of continuous flow reactors to control reaction parameters such as temperature, pressure, and reagent concentration. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-iodo-4-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Substitution Reactions: Formation of derivatives with different substituents replacing the halogens.

    Reduction Reactions: Formation of 2-fluoro-6-iodo-4-aminophenol.

    Oxidation Reactions: Formation of 2-fluoro-6-iodo-4-nitroquinone.

Scientific Research Applications

2-Fluoro-6-iodo-4-nitrophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-4-nitrophenol involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the halogens can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate enzymatic activities and cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-iodo-4-nitrophenol is unique due to the combined presence of fluorine, iodine, and nitro groups, which impart distinct electronic and steric effects. These properties make it a versatile compound for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

2-fluoro-6-iodo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIBBOHQVSVNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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